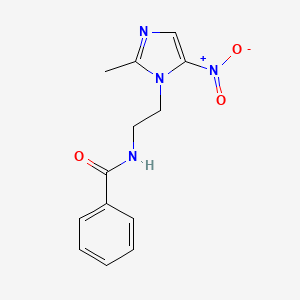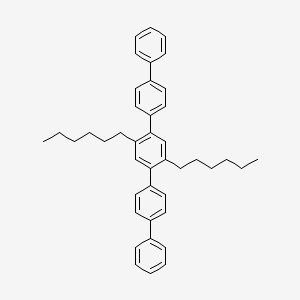
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is an organic compound that belongs to the class of polyphenylbenzenes This compound is characterized by its unique structure, which includes two hexyl groups and two phenylphenyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Benzene Structure: The initial step involves the formation of the benzene core with appropriate substituents. This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Attachment of Hexyl Groups: The hexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base such as sodium hydride.
Introduction of Phenylphenyl Groups: The phenylphenyl groups are attached through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with phenylboronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Quinones, phenols, or carboxylic acids.
Reduction: Alkylbenzenes or cyclohexyl derivatives.
Substitution: Halogenated benzenes, amines, or thiols.
Aplicaciones Científicas De Investigación
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene has several scientific research applications:
Materials Science: Used as a building block for the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemistry: Serves as a model compound for studying the effects of substituents on the electronic properties of polyphenylbenzenes.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene in its applications is largely dependent on its electronic properties and ability to interact with other molecules. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, the compound’s hydrophobic and aromatic nature enables it to interact with lipid membranes and proteins, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-bis(2,5-dimethoxyphenyl)benzene
- 1,4-bis(2,5-diphenylphenyl)benzene
- 1,4-dibromo-2,5-bis(phenylalkoxy)benzene
Uniqueness
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene is unique due to the presence of both hexyl and phenylphenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where specific electronic properties are crucial.
Propiedades
Fórmula molecular |
C42H46 |
|---|---|
Peso molecular |
550.8 g/mol |
Nombre IUPAC |
1,4-dihexyl-2,5-bis(4-phenylphenyl)benzene |
InChI |
InChI=1S/C42H46/c1-3-5-7-11-21-39-31-42(38-29-25-36(26-30-38)34-19-15-10-16-20-34)40(22-12-8-6-4-2)32-41(39)37-27-23-35(24-28-37)33-17-13-9-14-18-33/h9-10,13-20,23-32H,3-8,11-12,21-22H2,1-2H3 |
Clave InChI |
FGGXKTXKGWTFKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1C2=CC=C(C=C2)C3=CC=CC=C3)CCCCCC)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



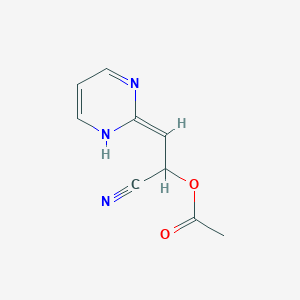
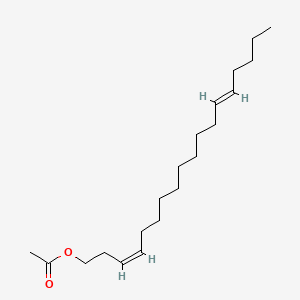
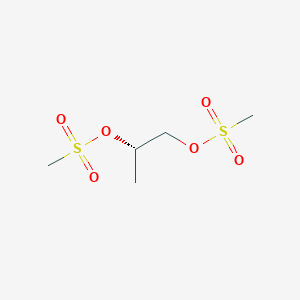
![(5R,10S)-N-(2-(1H-Imidazol-4-yl)ethyl)-7,9-dibromo-10-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,6,8-triene-3-carboxamide](/img/structure/B15218898.png)
![7-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B15218901.png)
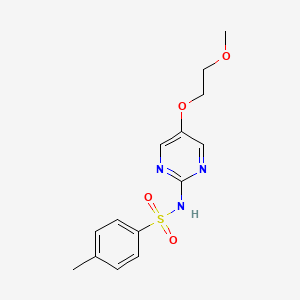
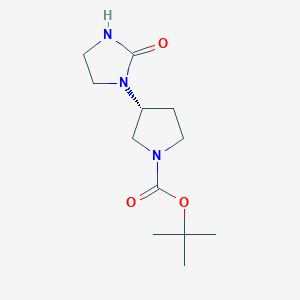
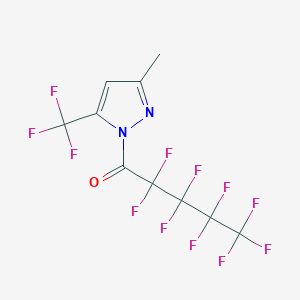
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)

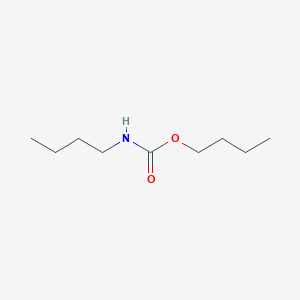
![Benzyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15218957.png)
